Eosin b diphenol

CAS No.: 56360-46-4

Cat. No.: VC1831361

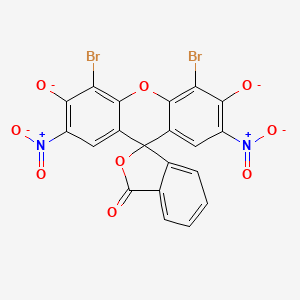

Molecular Formula: C20H6Br2N2O9-2

Molecular Weight: 578.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56360-46-4 |

|---|---|

| Molecular Formula | C20H6Br2N2O9-2 |

| Molecular Weight | 578.1 g/mol |

| IUPAC Name | 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one |

| Standard InChI | InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H |

| Standard InChI Key | ZBQZBWKNGDEDOA-UHFFFAOYSA-L |

| SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

Eosin B diphenol possesses a complex molecular structure that contributes to its unique properties. Its IUPAC name is 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one, which reflects its structural complexity. The molecular formula is C20H6Br2N2O9-2 with a molecular weight of 578.1 g/mol.

The structure contains key functional groups including bromine atoms, nitro groups, and hydroxyl groups positioned strategically on a xanthene backbone. The presence of these functional groups contributes significantly to the compound's staining properties and pharmacological activities. The spiro configuration in its structure creates a three-dimensional arrangement that influences its interaction with cellular components during staining procedures.

Physical Properties

Eosin B diphenol exhibits distinctive physical characteristics that make it suitable for laboratory applications. In its pure form, it appears as a colored solid. When converted to its sodium salt form (Eosin B sodium salt), it presents as an odorless green to reddish-brown solid .

The compound's derivative, Eosin B sodium salt, has a documented melting/decomposition point of approximately 275°C. The sodium salt form demonstrates good solubility in water (390 g/L at 20°C) and ethanol, which facilitates its use in various laboratory preparations and staining protocols .

Chemical Properties

The chemical reactivity of Eosin B diphenol is influenced by its functional groups, particularly the hydroxyl, nitro, and bromine substituents. These groups confer specific binding affinities to cellular components, explaining its effectiveness as a histological stain. The compound exhibits fluorescent properties that enhance its utility in microscopic visualization techniques.

Its stability profile suggests compatibility with normal laboratory conditions, though it should be stored properly and kept away from strong oxidizing agents to maintain its integrity. The presence of bromine atoms in the molecule contributes to its stability and influences its absorption and emission spectra, which are crucial for its fluorescent staining applications .

Synthesis and Manufacturing

The synthesis of Eosin B diphenol involves a nitration reaction process. The most commonly employed method includes the nitration of 4',5'-dibromofluorescein, which serves as the primary precursor. Following this nitration step, the compound is typically converted into its sodium or ammonium salt form to enhance its solubility and utility in various applications.

The synthetic pathway requires precision in controlling reaction conditions to ensure the correct placement of nitro groups on the xanthene structure. The resulting compound can be purified through crystallization techniques to obtain the high-purity product required for laboratory and potential pharmaceutical applications. Commercial production typically focuses on both the diphenol form and its sodium salt derivative, with the latter being more commonly used in staining protocols due to its improved solubility characteristics .

Applications

Histological and Cytological Applications

Eosin B diphenol serves as a critical reagent in histology and cytology laboratories where it functions as a fluorescent stain for visualizing cellular structures under microscopic examination. Its staining properties allow for clear differentiation of various cellular components, making it invaluable in both research and diagnostic contexts.

The compound is particularly effective in staining epithelia, muscular fibers, nuclei, and other cellular components. Its ability to bind to proteins, especially those with basic amino acid residues, explains its affinity for cytoplasmic components. In histological protocols, Eosin B is frequently used in combination with other stains, notably Azure A, to enhance visualization of cell granules, nuclei, and microorganisms .

Additionally, Eosin B sodium salt has been employed as a counter stain for collagen and as a specific stain for cell differentiation of the anterior pituitary. These applications demonstrate its versatility in histological techniques and its importance in understanding cellular and tissue structures .

Medical Applications

Beyond its laboratory applications, Eosin B diphenol has shown potential in medical fields, particularly as an antimalarial agent. Research has demonstrated its inhibitory effects against various parasites, suggesting possible therapeutic applications in the treatment of parasitic diseases. Its unique mechanism of action appears to differ from existing antimalarial drugs, offering potential advantages in addressing drug resistance issues .

The compound's ability to interact with specific cellular components of parasites without significant toxicity to host cells makes it an interesting candidate for further development into pharmaceutical preparations. Its mechanism appears to be multifaceted, involving membrane damage, alteration of intracellular organelles, and enzymatic inhibition .

Pharmacological Properties

Antimalarial Activity

Eosin B diphenol has demonstrated significant antimalarial activity in experimental studies. In murine models using chloroquine-sensitive Plasmodium berghei, Eosin B exhibited superior antiparasitic effects compared to standard antimalarial drugs chloroquine and arteether. The compound showed suppression activity of up to 80% against Plasmodium berghei in these models .

Research findings indicate that Eosin B administered at doses of 400 mg/kg and 800 mg/kg produced better results than control treatments of 40 mg/kg chloroquine and 100 mg/kg arteether, with statistical significance (P < 0.005). While the effective dosage of Eosin B was higher than standard antimalarials, its efficacy was notable .

Table 1: Comparative Antimalarial Activity of Eosin B versus Standard Treatments

| Treatment | Dose (mg/kg) | Route | Suppression Activity (%) at 96h | Mean Survival Time (days) |

|---|---|---|---|---|

| Eosin B | 800 | ip | 65% | 19 |

| Eosin B | 800 | op | 80% | 21 |

| Chloroquine | 40 | ip | 50% | 16 |

| Chloroquine | 40 | op | 70% | 19 |

| Arteether | 100 | ip | 60% | 16 |

| Arteether | 100 | op | 74% | 19 |

| Control | - | - | - | 12 |

Studies have shown that when administered twice daily at 400 and 800 mg/kg for four days, Eosin B was able to completely cure infected mice, with all treated animals surviving beyond the 30-day observation period. This suggests potential for complete parasite clearance with appropriate dosing regimens .

Other Antiparasitic Effects

Further studies have identified Eosin B as a highly selective, potent inhibitor of various drug-resistant malarial strains, with an average IC50 of 124 nM. Importantly, there appears to be no cross-resistance with other clinically utilized compounds, suggesting that Eosin B operates through a novel mechanism of action. This characteristic makes it particularly valuable as a potential lead compound for developing new antimalarial drugs that could address resistance issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume